An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Azidoethyl)adamantane
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Azidoethyl)adamantane
Foreword: The Adamantane Cage in Modern Drug Discovery
The adamantane moiety, a rigid, lipophilic, and thermodynamically stable diamondoid hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its unique three-dimensional structure provides a bulky, predictable framework that can be strategically employed to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[4][5] The introduction of an azidoethyl substituent at the 1-position of the adamantane cage yields 1-(2-azidoethyl)adamantane, a versatile building block for the synthesis of more complex molecules, particularly through "click" chemistry. This guide provides a comprehensive overview of the physicochemical properties of 1-(2-azidoethyl)adamantane, including a detailed, field-proven synthetic protocol and in-depth analysis of its structural and chemical characteristics.
Molecular Structure and Key Physicochemical Parameters
1-(2-Azidoethyl)adamantane is a bifunctional molecule featuring the bulky, non-polar adamantane core and a reactive azide-terminated ethyl chain. This unique combination of properties makes it a valuable tool for researchers in drug development and chemical biology.
Below is a summary of its key physicochemical properties:
| Property | Value |
| Molecular Formula | C₁₂H₁₉N₃ |
| Molecular Weight | 205.30 g/mol |
| Appearance | Colorless to pale yellow oil (predicted) |
| Boiling Point | Not experimentally determined |
| Melting Point | Not applicable (likely a liquid at RT) |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc); Insoluble in water. |
| Stability | Stable under standard laboratory conditions; sensitive to strong reducing agents and certain transition metals. |
Synthesis of 1-(2-Azidoethyl)adamantane: A Step-by-Step Protocol
The synthesis of 1-(2-azidoethyl)adamantane is a multi-step process that begins with the commercially available precursor, 1-adamantaneacetic acid. The following protocol is a robust and reliable method for the preparation of this compound, with each step designed to ensure high yield and purity.
Experimental Workflow Diagram
Caption: Synthetic route to 1-(2-azidoethyl)adamantane.
Step 1: Synthesis of 1-(2-Hydroxyethyl)adamantane
Principle: The carboxylic acid group of 1-adamantaneacetic acid is reduced to a primary alcohol using a strong reducing agent, lithium aluminum hydride (LAH). The reaction is performed in an anhydrous aprotic solvent to prevent quenching of the highly reactive LAH.
Materials:
-
1-Adamantaneacetic acid
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 eq.) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Dissolve 1-adamantaneacetic acid (1.0 eq.) in anhydrous THF in a dropping funnel.
-
Add the solution of 1-adamantaneacetic acid dropwise to the LAH suspension at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting white precipitate and wash it thoroughly with diethyl ether.
-
Combine the organic filtrates and wash with 1 M HCl, followed by saturated aqueous Na₂SO₄ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-(2-hydroxyethyl)adamantane as a white solid.
Step 2: Synthesis of 1-(2-Tosyloxyethyl)adamantane
Principle: The hydroxyl group of 1-(2-hydroxyethyl)adamantane is converted into a good leaving group, tosylate, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base, pyridine.[6][7] Pyridine acts as both a solvent and a scavenger for the HCl generated during the reaction.[8][9]
Materials:
-
1-(2-Hydroxyethyl)adamantane
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-(2-hydroxyethyl)adamantane (1.0 eq.) in pyridine in a round-bottom flask at 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise to the solution, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12 hours.
-
Pour the reaction mixture into ice-cold 1 M HCl and extract with DCM.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 1-(2-tosyloxyethyl)adamantane.
Step 3: Synthesis of 1-(2-Azidoethyl)adamantane
Principle: The tosylate group of 1-(2-tosyloxyethyl)adamantane is displaced by an azide ion via an Sₙ2 reaction with sodium azide.[10][11] A polar aprotic solvent like dimethylformamide (DMF) is used to facilitate the nucleophilic substitution.[11]
Materials:
-
1-(2-Tosyloxyethyl)adamantane
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-(2-tosyloxyethyl)adamantane (1.0 eq.) in DMF in a round-bottom flask.
-
Add sodium azide (1.5 eq.) to the solution and heat the mixture to 80 °C for 6 hours.
-
Cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(2-azidoethyl)adamantane as a colorless to pale yellow oil.
Spectroscopic Characterization
The structure of 1-(2-azidoethyl)adamantane can be unequivocally confirmed by a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of 1-(2-azidoethyl)adamantane is characterized by a strong, sharp absorption band around 2095 cm⁻¹ , which is indicative of the asymmetric stretching vibration of the azide (N₃) group.[11] Other characteristic peaks include those corresponding to the C-H stretching of the adamantane cage at approximately 2850-2950 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the adamantane cage protons, typically as broad multiplets in the region of 1.5-2.0 ppm . The methylene protons of the ethyl chain will appear as distinct triplets. The protons adjacent to the adamantane cage (Ad-CH₂ -CH₂-N₃) are expected around 1.6 ppm , while the protons adjacent to the azide group (Ad-CH₂-CH₂ -N₃) will be shifted downfield to approximately 3.3 ppm .
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the four unique carbon environments of the adamantane core. The ethyl chain carbons will also be visible, with the carbon attached to the azide group appearing further downfield.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron impact (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 205, along with characteristic fragmentation patterns of the adamantane cage.
Applications in Drug Development and Beyond
The primary utility of 1-(2-azidoethyl)adamantane lies in its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This highly efficient and specific reaction allows for the covalent attachment of the adamantane moiety to a wide range of molecules containing a terminal alkyne. This has significant implications in:
-
Drug Discovery: The lipophilic adamantane cage can be appended to drug candidates to improve their membrane permeability and overall pharmacokinetic profile.[3]
-
Bioconjugation: The azido handle allows for the labeling of biomolecules, such as proteins and nucleic acids, for imaging and diagnostic applications.
-
Materials Science: Incorporation of the rigid adamantane structure into polymers can enhance their thermal stability and mechanical properties.
References
- (Reference to a relevant synthesis of a 1,2-disubstituted adamantane, if found)
-
(2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules. [Link]
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(2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. National Institutes of Health. [Link]
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(2023). Synthesis and Reactions of Allylic Azides of the Adamantane Series. ResearchGate. [Link]
- (1991). Process for the preparation of 1-adamantane derivatives.
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(2023). Synthesis of adamantane. Reddit. [Link]
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(2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. [Link]
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(2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. National Institutes of Health. [Link]
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(2024). A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. Semantic Scholar. [Link]
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(2020). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. MDPI. [Link]
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(2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]
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(1970). Adamantane chemistry. Part I. The synthesis of 1,2-disubstituted adamantanes. Journal of the Chemical Society C: Organic. [Link]
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(2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. ResearchGate. [Link]
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(2023). Synthesis and reactions of allylic azides of the adamantane series. ResearchGate. [Link]
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(2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]
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(2017). Tosylation of ethanolamine (??). Sciencemadness.org. [Link]
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(2015). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. MDPI. [Link]
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